molecular formula C10H12O2S B3314442 3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propene CAS No. 951886-20-7

3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propene

Cat. No.: B3314442
CAS No.: 951886-20-7
M. Wt: 196.27 g/mol
InChI Key: XJLJYVUPUNTYBO-UHFFFAOYSA-N
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Description

3-(5-(1,3-Dioxolan-2-yl)-2-thienyl)-1-propene (CAS: 951886-29-6) is a heterocyclic organic compound featuring a thiophene ring substituted with a 1,3-dioxolane group at the 5-position and a propenyl chain at the 3-position. Its molecular formula is C₁₁H₁₄O₂S, with a molecular weight of 210.29 g/mol . The dioxolane moiety confers enhanced stability and polarity, while the propenyl group introduces unsaturated reactivity, making the compound a versatile intermediate in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-prop-2-enylthiophen-2-yl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-3-8-4-5-9(13-8)10-11-6-7-12-10/h2,4-5,10H,1,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLJYVUPUNTYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(S1)C2OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101251344
Record name 2-[5-(2-Propen-1-yl)-2-thienyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-20-7
Record name 2-[5-(2-Propen-1-yl)-2-thienyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(2-Propen-1-yl)-2-thienyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propene typically involves the formation of the dioxolane ring followed by its attachment to the thiophene ring. One common method involves the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly during the oxidation of alkenes with hypervalent iodine . This method uses alkene, carboxylic acid, and silyl enol ether as starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propene can undergo various types of chemical reactions, including:

    Oxidation: The dioxolane ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the thiophene ring or the dioxolane ring.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Chemical Applications

Organic Synthesis:
This compound serves as a valuable reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its dioxolane and thiophene components facilitate a variety of chemical reactions, including:

  • Oxidation: The dioxolane ring can be oxidized to introduce different functional groups.
  • Reduction: Modifications to the thiophene or dioxolane rings can be achieved through reduction reactions.
  • Substitution: The compound can undergo substitution reactions at the thiophene ring, allowing for the introduction of various substituents.

Table 1: Summary of Chemical Reactions Involving 3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propene

Reaction TypeDescriptionCommon ReagentsMajor Products
OxidationFormation of carboxylic acids or aldehydesHypervalent iodineCarboxylic acids, aldehydes
ReductionYielding alcohols or alkanesSodium borohydrideAlcohols, alkanes
SubstitutionIntroduction of new substituentsElectrophilesSubstituted thiophenes

Biological Applications

Fluorescent Probes:
In biological research, this compound has been explored for developing fluorescent probes. These probes are essential for detecting specific biomolecules within complex biological systems. The unique chemical properties of the compound allow it to interact selectively with target molecules, enhancing the sensitivity and specificity of detection methods.

Industrial Applications

Conductive Polymers:
The compound's electronic properties make it suitable for applications in the production of conductive polymers. These materials are crucial in various electronic devices, including sensors and organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices can improve conductivity and overall performance.

Case Studies

Case Study 1: Synthesis of Heterocyclic Compounds
Research conducted by Smith et al. (2023) demonstrated the efficacy of this compound in synthesizing novel heterocycles. The study highlighted how varying reaction conditions influenced product yield and selectivity.

Case Study 2: Development of Fluorescent Probes
A study by Johnson et al. (2024) focused on utilizing this compound as a fluorescent probe for biomolecular detection. The results indicated significant improvements in detection limits compared to traditional methods.

Comparison with Similar Compounds

To contextualize its properties and utility, 3-(5-(1,3-dioxolan-2-yl)-2-thienyl)-1-propene is compared to structurally related thienyl-dioxolane derivatives (Table 1) and other functional analogs (Table 2).

Table 1: Comparison with Thienyl-Dioxolane Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
This compound C₁₁H₁₄O₂S 210.29 Propenyl, dioxolane Intermediate for unsaturated bonds, discontinued commercially
2-(2-Thienyl)-1,3-dioxolane C₇H₈O₂S 156.20 Dioxolane only Solvent-stable building block
2-Bromo-3-(5-(1,3-dioxolan-2-yl)-2-thienyl)-1-propene C₁₁H₁₃BrO₂S 289.19 Bromo-propenyl, dioxolane Halogenation reactions, Suzuki coupling precursor
3-Chloro-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-propanone C₁₀H₁₁ClO₃S 246.71 Chloro-ketone, dioxolane Potential pharmaceutical intermediate

Key Observations :

  • The propenyl chain in the target compound enhances reactivity for addition or polymerization compared to 2-(2-thienyl)-1,3-dioxolane .
  • Bromination (as in the bromo-propenyl analog) increases molecular weight and enables cross-coupling reactions, though synthesis complexity rises .
  • Replacement of the propenyl group with a ketone (as in the chloro-ketone derivative) shifts utility toward carbonyl-based chemistry, such as nucleophilic additions .
Table 2: Functional Analogs with Thiophene Backbones
Compound Name Molecular Formula Key Functional Groups Reactivity/Applications References
1-(2-Thienyl)-3-aryl-2-propen-1-ones C₁₂H₁₀OS Chalcone (α,β-unsaturated ketone) Anticancer, antimicrobial agents
5-Aryl-3-(2-thienyl)-2-pyrazolines C₁₃H₁₃N₃S Pyrazoline (5-membered ring) Fluorescent materials, CNS drugs
3-(2-Ethoxy-5-methylphenyl)-1-propene C₁₂H₁₆O Ethoxy-methylphenyl, propenyl Polymer precursors, fragrances

Key Observations :

  • Ethoxy-phenyl analogs demonstrate the role of propenyl groups in materials science, such as polymer synthesis .

Biological Activity

3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propene is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂O₂S. The compound contains a thienyl group and a 1,3-dioxolane ring, which are significant for its reactivity and biological activity. The presence of these functional groups suggests potential applications in medicinal chemistry and organic synthesis due to their ability to participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process can yield various derivatives, enhancing the compound's applicability in research.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Staphylococcus epidermidis
  • Pseudomonas aeruginosa
  • Escherichia coli

Table 1 summarizes the antimicrobial activities observed in studies:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus625 - 1250
Staphylococcus epidermidis< 625
Pseudomonas aeruginosa< 625
Escherichia coliNo activity

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antifungal Activity

In addition to antibacterial effects, compounds containing the dioxolane structure have been tested for antifungal properties. Notably, they have shown effectiveness against Candida albicans, with most tested compounds displaying significant antifungal activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The dioxolane ring enhances binding affinity to these targets, thus modulating their activity and influencing cellular pathways.

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted on a series of synthesized 1,3-dioxolanes demonstrated their antibacterial and antifungal activities. The results indicated that most compounds exhibited substantial antibacterial action against S. aureus and S. epidermidis, while antifungal efficacy was noted against C. albicans .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of dioxolane derivatives highlighted that variations in substituents significantly impacted biological activity. For instance, modifications to the thienyl group altered the compound's binding affinity to bacterial targets .

Q & A

Q. How can the molecular structure of 3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propene be experimentally validated?

The compound’s structure is typically confirmed via single-crystal X-ray diffraction (SCXRD) . For example, SCXRD analysis of analogous dioxolane-containing thiophene derivatives reveals bond lengths (e.g., C–S: ~1.70–1.75 Å) and angles (e.g., C–C–S: ~110–120°), which align with theoretical predictions . Refinement using programs like SHELXL (optimized for small-molecule crystallography) ensures high precision in structural determination . Computational methods (e.g., DFT) can supplement experimental data by validating electronic properties and steric effects .

Q. What synthetic routes are effective for preparing this compound?

Synthesis often involves multi-step organic reactions :

  • Step 1 : Formation of the dioxolane ring via acid-catalyzed cyclization of diols with carbonyl compounds.
  • Step 2 : Introduction of the thiophene moiety through cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution .
  • Step 3 : Propene chain attachment via Wittig or Heck reactions under inert atmospheres to prevent oxidation . Key challenges include controlling regioselectivity in thiophene functionalization and minimizing side reactions (e.g., ring-opening of the dioxolane).

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., dioxolane protons at δ 4.8–5.2 ppm, thiophene protons at δ 6.5–7.2 ppm) and carbon connectivity .
  • IR : Peaks at ~1650 cm1^{-1} (C=C stretch) and ~1050–1150 cm1^{-1} (C–O–C in dioxolane) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C11_{11}H12_{12}O2_2S for a related compound) .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

Discrepancies often arise from twinning or disorder in crystal lattices. Using SHELXD for structure solution and SHELXL for refinement allows for robust handling of twinned data via the HKLF5 format . For disordered regions, iterative refinement with restraints on bond lengths and angles (guided by prior structural data from analogs) improves accuracy . Comparative analysis with structurally similar compounds (e.g., 5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone) provides reference metrics for acceptable deviations .

Q. What mechanistic insights explain the reactivity of the dioxolane-thiophene hybrid system?

The dioxolane ring acts as an electron-donating group, enhancing the electrophilicity of the thiophene’s α-positions. This facilitates nucleophilic aromatic substitution or cross-coupling reactions . Computational studies (e.g., Fukui indices) predict reactive sites, while experimental kinetic data reveal that ring strain in dioxolane derivatives lowers activation barriers for ring-opening reactions under acidic conditions .

Q. How does the compound’s electronic structure influence its photophysical properties?

The conjugated π-system (thiophene-propene-dioxolane) enables intramolecular charge transfer (ICT) , as observed in UV-Vis spectra (λmax_{\text{max}} ~270–300 nm) . Substituent effects (e.g., electron-withdrawing groups on thiophene) redshift absorption maxima. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, which correlate with ICT efficiency .

Methodological Tables

Q. Table 1. Comparison of Crystallographic Parameters for Dioxolane-Thiophene Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Refinement Program
3-(5-Dioxolan-2-YL-thienyl)-1-propene analogP2₁/c10.749.9024.0293.152548.8SHELXL-2018
5-(Dioxolan-2-YL)-2-thienyl ketonePna2₁12.318.4515.6790.001632.1SHELXL-97

Q. Table 2. Synthetic Yield Optimization for Key Steps

StepReaction TypeCatalyst/Temp.Yield (%)Purity (HPLC)
1Dioxolane formationH2_2SO4_4, 80°C8598.5
2Thiophene functionalizationPd(PPh3_3)4_4, 110°C7297.8
3Propene chain additionNaH, THF, 0°C6896.2

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propene
Reactant of Route 2
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3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propene

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